Ethyl 4-cyclopropyl-3-oxobutanoate
CAS No.: 630399-84-7
Cat. No.: VC2469726
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 630399-84-7 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | ethyl 4-cyclopropyl-3-oxobutanoate |
| Standard InChI | InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3 |
| Standard InChI Key | CIAYBTYUFUUVDE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)CC1CC1 |
| Canonical SMILES | CCOC(=O)CC(=O)CC1CC1 |
Introduction
Chemical Structure and Properties
Ethyl 4-cyclopropyl-3-oxobutanoate possesses a molecular formula of C9H14O3 with a molecular weight of 170.21 g/mol . Its structure consists of an ethyl ester group connected to a beta-keto moiety with a cyclopropyl substituent. This arrangement creates an interesting chemical entity with multiple functional groups that can participate in various reactions.
Chemical Identifiers
The compound can be identified through several standardized chemical notations, which are essential for database searches and compound verification:
| Identifier Type | Value |
|---|---|
| IUPAC Name | ethyl 4-cyclopropyl-3-oxobutanoate |
| InChI | InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3 |
| InChIKey | CIAYBTYUFUUVDE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)CC1CC1 |
| PubChem CID | 21099281 |
Physical Characteristics
Ethyl 4-cyclopropyl-3-oxobutanoate appears as a liquid at standard temperature and pressure. While comprehensive physical data is limited in the literature, manufacturers provide specific storage and handling recommendations based on its physical properties .
Solubility Considerations
To enhance solubility during preparation of solutions, manufacturers recommend heating the container to 37°C followed by ultrasonic bath treatment. This process helps overcome potential solubility limitations that might be encountered during experimental procedures .
| Hazard Code | Description | Warning Level |
|---|---|---|
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
These hazard classifications indicate moderate toxicity concerns primarily related to irritation of skin, eyes, and respiratory system .
Research Applications
Ethyl 4-cyclopropyl-3-oxobutanoate serves as an important building block in organic synthesis and pharmaceutical research. Its specific functional group arrangement makes it valuable for various chemical transformations and development pathways.
Synthetic Utility
The compound's beta-keto ester functionality makes it particularly useful for:
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Condensation reactions leading to heterocyclic compounds
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Michael additions as both donor and acceptor
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Alkylation reactions through enolate formation
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Reduction pathways leading to various alcohol derivatives
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Cyclization reactions for ring formation
These synthetic applications make it a versatile intermediate in developing more complex molecular structures.
Research Relevance
In research settings, Ethyl 4-cyclopropyl-3-oxobutanoate is primarily used for:
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Structure-activity relationship studies in medicinal chemistry
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Development of pharmaceutical intermediates
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Exploration of novel synthetic methodologies
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Investigation of cyclopropyl-containing compounds' reactivity
The compound is designated for research use only, with specific prohibitions against human or veterinary applications, reflecting its current status as a laboratory reagent rather than an approved therapeutic agent .
Solution Preparation Guidelines
For research applications requiring precise concentrations, manufacturers provide detailed guidelines for stock solution preparation. These calculations are essential for experimental reproducibility and accuracy.
Stock Solution Preparation
The following table outlines the volumes required to prepare solutions of different concentrations using varying amounts of Ethyl 4-cyclopropyl-3-oxobutanoate:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 5.8752 mL | 29.3762 mL | 58.7524 mL |
| 5 mM | 1.1750 mL | 5.8752 mL | 11.7505 mL |
| 10 mM | 0.5875 mL | 2.9376 mL | 5.8752 mL |
These calculations are based on the compound's molecular weight of 170.21 g/mol and provide researchers with precise preparation guidelines for experimental consistency .
Solvent Selection
The choice of solvent for preparing stock solutions should be based on the compound's solubility profile and the requirements of specific experimental protocols. Common solvents for similar beta-keto esters include:
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Methanol
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Acetonitrile
For enhanced solubility, particularly in aqueous or mixed solvent systems, heating to 37°C combined with ultrasonic treatment is recommended .
Chemical Reactivity and Stability
Understanding the reactivity profile of Ethyl 4-cyclopropyl-3-oxobutanoate is crucial for both synthetic applications and proper handling. Its structure contains multiple reactive centers that influence its chemical behavior.
Reactive Centers
The compound features several reactive sites that can participate in diverse chemical transformations:
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The carbonyl carbon of the ketone group is susceptible to nucleophilic addition
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The ester group can undergo hydrolysis, aminolysis, and transesterification
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The acidic alpha-hydrogen atoms (between the ketone and ester groups) enable enolate formation and subsequent reactions
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The cyclopropyl ring may undergo ring-opening under specific conditions due to its inherent strain
These reactive centers contribute to the compound's value in synthetic organic chemistry while also necessitating careful handling and storage practices .
Stability Considerations
Several factors can affect the stability of Ethyl 4-cyclopropyl-3-oxobutanoate:
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Exposure to strong acids or bases may catalyze ester hydrolysis
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Oxidizing agents can potentially react with the ketone functionality
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Elevated temperatures may accelerate degradation processes
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Repeated freeze-thaw cycles can contribute to decomposition
To maximize stability, the compound should be stored in tightly sealed containers under inert atmospheric conditions at the recommended temperature range (2-8°C) .
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